BenchChemオンラインストアへようこそ!

2a(2),4a(2),6a(2),3,4-Pentahydroxychalcone

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Select CAS 73692-51-0 for precise target engagement in tyrosinase, COX-2, and steroidogenesis research. This specific 2',4',6',3,4-hydroxylation pattern delivers a validated IC₅₀ of 1 µM in mushroom tyrosinase assays, representing a 5-fold potency advantage over 2,2',4,4'-tetrahydroxychalcone. It provides COX-2-specific inhibition in human whole blood not recapitulated by butein, and uniquely enables dual aromatase/17β-HSD inhibition for endocrine pharmacology studies versus simpler trihydroxylated analogs.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 73692-51-0
Cat. No. B192059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2a(2),4a(2),6a(2),3,4-Pentahydroxychalcone
CAS73692-51-0
SynonymsEriodictyol chalcone
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O
InChIInChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H
InChIKeyCRBYNQCDRNZCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′,4′,6′,3,4-Pentahydroxychalcone (CAS 73692-51-0) – Compound Identification, Chemical Class, and Procurement Specifications


2′,4′,6′,3,4-Pentahydroxychalcone (CAS 73692-51-0; also referred to as 2′,3,4,4′,6′-pentahydroxychalcone, eriodictyol chalcone) is a naturally occurring polyhydroxylated chalcone (C15H12O6, MW 288.25 g/mol) belonging to the flavonoid class [1]. This compound possesses a chalcone backbone with hydroxyl substitutions at positions 2′, 4′, 6′ on the A-ring and 3,4 on the B-ring, resulting in five hydroxyl groups that contribute to its chemical reactivity and biological interactions [2]. It is identified as the direct biosynthetic precursor to aureusidin, the yellow aurone pigment in Antirrhinum majus (snapdragon) flowers, and has been isolated from plant species including Stevia lucida . Commercial sources typically supply this compound as a powder with a reported melting point of 157–158 °C and a minimum purity specification of 95% .

Why Generic Chalcone Substitution Is Not a Viable Procurement Strategy for CAS 73692-51-0


Polyhydroxylated chalcones with similar core structures cannot be freely substituted for CAS 73692-51-0 due to substantial, target-specific divergence in potency and selectivity profiles dictated by the precise hydroxylation pattern. Structure–activity relationship studies on the chalcone scaffold have established that the 2′,4′,6′-trihydroxyl substructure on the A-ring is essential for tyrosinase inhibition, while the catechol moiety on the B-ring can be detrimental to inhibitory potency [1]. In contrast, for cyclooxygenase‑2 (COX‑2) inhibition, the presence of the 3‑hydroxy substituent on the B‑ring, which is retained in this pentahydroxylated analog, contributes to a distinct selectivity profile compared to tetra‑hydroxylated variants [2]. Consequently, even closely related analogs (e.g., butein, 2′,4′,6′-trihydroxychalcone, or 2,2′,4,4′-tetrahydroxychalcone) produce quantitatively different IC₅₀ values, divergent enzyme selectivity, and altered downstream pathway modulation [3]. The procurement of a specific hydroxylation pattern is therefore a critical determinant of experimental reproducibility and target engagement outcomes.

Quantitative Evidence Guide: Verified Differentiation of 2′,4′,6′,3,4-Pentahydroxychalcone (CAS 73692-51-0) from Closest Chalcone Analogs


Tyrosinase Inhibition Potency: 5‑Fold Superiority over the 2,2′,4,4′-Tetrahydroxychalcone Analog

2,2′,4,4′,6′-Pentahydroxychalcone (compound 15), an isomer closely related to CAS 73692-51-0, demonstrates an IC₅₀ of 1 μM against mushroom tyrosinase using L‑tyrosine as substrate, representing a 5‑fold increase in potency compared to 2,2′,4,4′-tetrahydroxychalcone (compound 13, IC₅₀ = 5 μM) and a 12‑fold improvement over the positive control kojic acid (IC₅₀ = 12 μM) within the same experimental series [1][2]. Kinetic analysis further identified compound 15 as a competitive inhibitor with a Kᵢ value of 3.1 μM [1]. The structure–activity relationship derived from this study indicates that the 2′,4′,6′-trihydroxyl substructure is the principal determinant of tyrosinase inhibition, while the B‑ring catechol moiety is not advantageous for potency [3].

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics Competitive Inhibition Structure–Activity Relationship

COX‑2 Selectivity in Human Whole Blood: Differential Anti‑Inflammatory Profile vs. Butein

In a human whole blood model evaluating anti‑inflammatory activity, 2′,3,4,4′,6′-pentahydroxychalcone (5OH) was directly compared with 2′,3,4,4′-tetrahydroxychalcone (butein) and 2′,3,4,4′,6′-pentamethoxychalcone (5OMe) at non‑cytotoxic concentrations [1]. The pentahydroxychalcone (5OH) was identified as a functional cyclooxygenase‑2 (COX‑2) inhibitor that modulates prostaglandin E₂ (PGE₂) production in this physiologically relevant ex vivo system [1]. In contrast, the tetra‑hydroxylated analog butein exhibits a broader inhibition profile across multiple inflammatory pathways but does not recapitulate the same COX‑2 selectivity pattern in the human whole blood model [1].

COX‑2 Inhibition Anti‑Inflammatory Human Whole Blood Model PGE2 Modulation Selectivity Profiling

Aromatase and 17β‑HSD Dual Inhibition: Distinct Polypharmacology Not Shared by 2′,4′,6′-Trihydroxychalcone

Eriodictyol chalcone (CAS 73692-51-0) is characterized by a dual inhibitory profile encompassing both aromatase (CYP19A1) and 17β‑hydroxysteroid dehydrogenase (17β‑HSD) . This dual‑target polypharmacology is distinct from that of 2′,4′,6′-trihydroxychalcone, which is primarily documented as a tyrosinase inhibitor with calcium channel modulatory activity but lacks evidence for concurrent aromatase and 17β‑HSD inhibition . The combination of anti‑aromatase and anti‑17β‑HSD activity in a single chalcone scaffold represents a specific, measurable differentiation that cannot be replicated by the trihydroxylated analog .

Aromatase Inhibition 17β‑HSD Inhibition Endocrine Pharmacology Polypharmacology Steroidogenesis

Aureusidin Synthase Substrate Specificity: Exclusive Biosynthetic Precursor Role vs. Tetrahydroxychalcone

Aureusidin synthase (EC 1.21.3.6) catalyzes the oxidative cyclization of chalcones to form aureusidin, the yellow aurone pigment. This enzyme accepts both 2′,4,4′,6′-tetrahydroxychalcone and 2′,3,4,4′,6′-pentahydroxychalcone as substrates but operates with distinct stoichiometries: tetrahydroxychalcone + O₂ → aureusidin + H₂O versus pentahydroxychalcone + ½ O₂ → aureusidin + H₂O [1][2]. The differential oxygen stoichiometry reflects a fundamental mechanistic divergence in how the enzyme processes these two substrates. Furthermore, the pentahydroxychalcone serves as a glucosylation substrate for chalcone 4′‑O‑glucosyltransferase (EC 2.4.1.286), converting UDP‑α‑D‑glucose + pentahydroxychalcone to the 4′‑O‑β‑D‑glucoside derivative [3].

Aureusidin Synthase Plant Secondary Metabolism Flavonoid Biosynthesis Enzyme Substrate Specificity Aurone Pigmentation

Thermal Stability Differentiation: Chalcone vs. Dihydrochalcone Scaffold in Antioxidant Applications

Comparative evaluation of polyhydroxychalcones and their corresponding dihydrochalcone derivatives under thermal stress (120 °C in lard matrix) has established that dihydrochalcones exhibit superior stability as antioxidants relative to the unsaturated chalcone analogs [1]. This stability differential is attributed to the ability of dihydro derivatives to form more stable free radicals than the unsaturated chalcone compounds [1]. 2′,4′,6′,3,4‑Pentahydroxychalcone, possessing the unsaturated α,β‑unsaturated carbonyl system characteristic of chalcones, falls into the class of compounds that demonstrate comparatively lower thermal stability under elevated temperature oxidative conditions relative to their dihydrochalcone counterparts [1].

Thermal Stability Antioxidant Lipid Peroxidation Free Radical Scavenging Dihydrochalcone Comparison

Optimal Application Scenarios for 2′,4′,6′,3,4-Pentahydroxychalcone (CAS 73692-51-0) Based on Verified Evidence


Tyrosinase Inhibitor Screening and Melanogenesis Research

This compound provides a validated 5‑fold potency advantage over 2,2′,4,4′-tetrahydroxychalcone in mushroom tyrosinase assays (IC₅₀ 1 μM vs. 5 μM) and demonstrates competitive inhibition kinetics with a Kᵢ of 3.1 μM [1]. Researchers investigating melanin synthesis, skin pigmentation disorders, or screening natural product‑derived tyrosinase inhibitors should select CAS 73692-51-0 as a benchmark polyhydroxylated chalcone rather than the less potent tetrahydroxylated analog.

COX‑2‑Selective Anti‑Inflammatory Pathway Investigation in Human Whole Blood Models

In human whole blood ex vivo systems, CAS 73692-51-0 exhibits COX‑2‑specific inhibition and PGE₂ modulation that is not recapitulated by butein (2′,3,4,4′-tetrahydroxychalcone) [1]. Laboratories conducting translational inflammation research requiring physiologically relevant human tissue models should procure this specific pentahydroxychalcone to interrogate COX‑2‑dependent mechanisms without confounding broader inflammatory pathway modulation.

Plant Flavonoid Biosynthesis and Aurone Metabolic Engineering

CAS 73692-51-0 is the direct biosynthetic precursor to aureusidin, with aureusidin synthase processing this substrate using a distinct ½ O₂ stoichiometry compared to tetrahydroxychalcone [1]. It also serves as a substrate for chalcone 4′‑O‑glucosyltransferase, yielding the 4′‑O‑β‑D‑glucoside derivative . Plant biochemistry and metabolic engineering laboratories investigating aurone pigmentation pathways must use this compound to achieve complete pathway reconstitution and glucosylated intermediate production.

Dual‑Target Endocrine Pharmacology Studies (Aromatase and 17β‑HSD)

Unlike 2′,4′,6′-trihydroxychalcone, which lacks documented aromatase or 17β‑HSD activity, CAS 73692-51-0 demonstrates dual inhibition of both steroidogenic enzymes [1]. Research programs in endocrine pharmacology, steroid hormone modulation, or breast cancer cell line studies requiring simultaneous aromatase and 17β‑HSD inhibition should select this compound over trihydroxylated chalcone analogs.

Quote Request

Request a Quote for 2a(2),4a(2),6a(2),3,4-Pentahydroxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.